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Compound of Interest

Compound Name: 2-Fluorothiazole

CAS No.: 27225-14-5

Cat. No.: B1628781 Get Quote

Executive Summary & Chemical Context
2-Fluorothiazole (

) represents a critical motif in modern medicinal chemistry, serving as a bioisostere for 2-
chlorothiazole and a metabolic blocker at the labile C2 position.[1] Unlike its chloro-analog, the
C-F bond introduces unique electronic properties—high electronegativity and low polarizability
—that significantly alter the spectroscopic signature of the thiazole ring.

This guide provides a definitive reference for the identification and validation of 2-
fluorothiazole, focusing on the diagnostic coupling patterns observed in Nuclear Magnetic

Resonance (NMR) and the specific fragmentation pathways in Mass Spectrometry (MS).

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
Molecular Formula:

Molecular Weight: 103.12 g/mol

Appearance: Colorless to pale yellow liquid (Volatile)

Boiling Point: ~80–85 °C (Estimated based on 2-fluoropyridine analogs; handle with cold

trapping).
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Solubility: Soluble in

, DMSO-

, Methanol-

.

Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities

often co-elute.

Primary Route: Halogen Exchange (Halex) The most common synthesis involves the

nucleophilic substitution of 2-chlorothiazole or 2-nitrothiazole using anhydrous Potassium

Fluoride (KF) and a phase transfer catalyst (e.g., 18-crown-6) or in a polar aprotic solvent like

Sulfolane or DMSO.[1]

Common Impurities:

2-Chlorothiazole: (Starting material) – Look for H2 signal at

8.8 ppm (if unsubstituted) or shift differences.[1]

Hydrolysis Products: 2-Thiazolone (tautomer of 2-hydroxythiazole) – Broad OH/NH bands

in IR.

Mass Spectrometry (MS) Data
The mass spectrum of 2-fluorothiazole is characterized by a robust molecular ion and a

fragmentation pattern dominated by the stability of the thiazole ring and the strength of the C-F

bond.

Ionization Mode: Electron Impact (EI, 70 eV)
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m/z (Ion)
Relative
Abundance

Assignment
Fragmentation
Mechanism

103 100% (Base Peak)
Stable molecular ion

(Heteroaromatic).[1]

76 ~40-60%

Loss of Hydrogen

Cyanide (Common in

thiazoles).

57 ~20%
Thiirene radical cation

(Ring contraction).

58 ~15%
Fragmentation of the

thio-amide bond.

45 ~10% Thioformyl cation.

Fragmentation Pathway Diagram
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[C3H2FNS]+.
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Figure 1: Proposed fragmentation pathway for 2-Fluorothiazole under Electron Impact (EI)

ionization.

Infrared Spectroscopy (IR)
The IR spectrum distinguishes the 2-fluoro analog from the parent thiazole by the absence of

the C2-H stretch and the appearance of the intense C-F stretching vibration.
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Frequency (

)
Intensity Mode Assignment Notes

3100 - 3050 Weak
C-H Stretch (

)

Aromatic protons at

C4/C5.

1580 - 1550 Medium C=N Stretch
Thiazole ring

breathing.[1]

1490 Strong Ring Skeletal Vib.
Characteristic of 1,3-

azoles.

1240 - 1180 Very Strong C-F Stretch

Diagnostic Peak. The

C-F bond on

heteroaromatics is

strong and broad.

730 - 700 Strong C-S-C Stretch C-S bond vibration.

Nuclear Magnetic Resonance (NMR)
This is the primary validation method. The presence of the

nucleus (Spin 1/2, 100% abundance) creates complex coupling patterns (

and

) that serve as a built-in confirmation of the structure.[1]

A. NMR (376 MHz, )
Chemical Shift (

):-70.0 to -75.0 ppm (Typical range for 2-fluoro-1,3-azoles).

Multiplicity: Doublet (or dd) due to coupling with H4 and H5.

Note: The shift is significantly downfield compared to fluorobenzene (-113 ppm) due to the

electron-deficient nature of the thiazole ring and the adjacent nitrogen.
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B. NMR (400 MHz, )
Unlike thiazole, which shows three protons, 2-fluorothiazole shows only two, with distinct

coupling to the fluorine atom.[1]

Position (ppm) Multiplicity Coupling (Hz) Interpretation

H4 7.60 - 7.75
ddd (or apparent

q)

Hz

Hz

Deshielded by

adjacent

Nitrogen. Shows

long-range

coupling to F.

H5 7.15 - 7.30 ddd
Hz

Hz

Shielded relative

to H4. Coupling

to F is often

larger than H4

due to "W-

coupling" or

electronic path.

C. NMR (100 MHz, )
The

spectrum is the most definitive due to the large one-bond C-F coupling.
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Carbon (ppm) Multiplicity (Hz) Assignment

C2 168.0 - 170.0 Doublet Hz

Ipso Carbon. The

large coupling

and downfield

shift confirm

direct F-

attachment.[1]

C4 138.0 - 140.0 Doublet Hz
Meta-like

coupling.

C5 115.0 - 118.0 Doublet Hz

Para-like

coupling (often

smaller).

NMR Coupling Logic Diagram
The following diagram illustrates the scalar coupling pathways that result in the observed

splitting patterns.

Fluorine-19
(Spin 1/2)
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1J (285 Hz)
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Figure 2: Scalar coupling network (

-coupling) in 2-fluorothiazole. Note the dominant

interaction.

Experimental Protocols for Spectral Acquisition
To ensure data integrity, follow these specific protocols for volatile fluorinated heterocycles.

Protocol 1: Sample Preparation for NMR
Solvent Choice: Use

(neutralized with basic alumina) or DMSO-

. Acidic traces in

can protonate the thiazole nitrogen, causing significant chemical shift drifts (

ppm).[1]

Concentration: Prepare a ~10-15 mg/mL solution.

Tube: Use high-precision 5mm NMR tubes.

Reference: Use

(0 ppm) or hexafluorobenzene (-164.9 ppm) as an internal standard for

.[1]

Protocol 2: GC-MS Acquisition
Column: DB-5ms or equivalent non-polar phase.

Inlet Temp: 200 °C (Keep low to prevent thermal degradation).

Solvent Delay: 2.0 min (Critical: 2-fluorothiazole is volatile; ensure it doesn't elute in the

solvent delay window).
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Oven Program: Start at 40 °C (hold 3 min)

Ramp 10 °C/min to 150 °C.

References
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Title: "Chemistry of Heterocyclic Compounds: Thiazole and Its Deriv
Source:Wiley Online Library / VDOC
Context: Comprehensive tabulation of thiazole chemical shifts and coupling constants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Fluorothiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1628781#2-fluorothiazole-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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